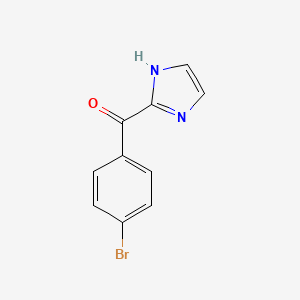

(4-Bromophenyl)(1H-imidazol-2-YL)methanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBOSSBCWOPJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586090 | |

| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-68-5 | |

| Record name | (4-Bromophenyl)-1H-imidazol-2-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation in Academic Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. In the analysis of (4-Bromophenyl)(1H-imidazol-2-yl)methanone, both ¹H and ¹³C NMR would be utilized to confirm the structural integrity of the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 4-bromophenyl ring and the imidazole (B134444) ring. The protons on the bromophenyl group would likely appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the imidazole ring would also exhibit characteristic shifts, with the N-H proton potentially showing a broad signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the molecular structure, with distinct peaks for each unique carbon atom. The carbonyl carbon of the methanone (B1245722) bridge would be readily identifiable by its characteristic downfield chemical shift. Signals for the carbon atoms of the bromophenyl and imidazole rings would also be observed in the aromatic region of the spectrum.

A detailed analysis of chemical shifts, integration values, and coupling constants from these spectra would allow for the unambiguous assignment of all protons and carbons in the molecule, confirming the successful synthesis of this compound.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Imidazole CH) | 7.0 - 7.5 | s |

| ¹H (Imidazole NH) | 10.0 - 12.0 | br s |

| ¹H (Bromophenyl CH) | 7.6 - 8.2 | m |

| ¹³C (Imidazole CH) | 120 - 130 | |

| ¹³C (Bromophenyl CH) | 125 - 135 |

Note: The data in this table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. A strong, sharp peak characteristic of the carbonyl (C=O) stretching vibration of the ketone group would be a prominent feature, typically appearing in the range of 1650-1700 cm⁻¹. Additionally, the N-H stretching vibration of the imidazole ring would likely be observed as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Imidazole) | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl C=O Stretch | 1650 - 1700 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern could reveal the cleavage of the molecule at the carbonyl group, leading to the formation of characteristic fragment ions corresponding to the 4-bromobenzoyl and imidazolyl moieties.

Solid-State Structural Analysis

While spectroscopic methods provide invaluable information about the molecular structure, solid-state analysis techniques are necessary to understand the three-dimensional arrangement of molecules in the crystalline state and the nature of the intermolecular interactions that govern the crystal packing.

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about this compound, including bond lengths, bond angles, and torsion angles. The resulting crystal structure would confirm the planar nature of the imidazole and bromophenyl rings and reveal their relative orientation. Furthermore, it would allow for the identification of any intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, which play a crucial role in the formation of the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. For this compound, this analysis would involve mapping properties such as the normalized contact distance (d_norm) onto the molecular surface. This would provide a detailed picture of the close contacts between neighboring molecules. The analysis would likely highlight the significance of hydrogen bonds involving the imidazole N-H as a donor and potentially the carbonyl oxygen as an acceptor. Other interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, could also be identified and quantified, providing a deeper understanding of the forces that stabilize the crystal structure.

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Pathways for Imidazole (B134444) Ring Formationdoi.org

The formation of the 1H-imidazole ring in (4-Bromophenyl)(1H-imidazol-2-YL)methanone is commonly achieved through a multicomponent reaction, often following the principles of the Debus-Radziszewski imidazole synthesis. wikipedia.org This pathway involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

For the synthesis of this compound, the key precursors are (4-bromophenyl)glyoxal (a 1,2-dicarbonyl), formaldehyde (B43269) (or a precursor like paraformaldehyde), and ammonia (often from ammonium (B1175870) acetate). The reaction can be envisioned to proceed through two primary stages. wikipedia.org

In the initial stage, the (4-bromophenyl)glyoxal reacts with two equivalents of ammonia to form a diimine intermediate. This step involves the nucleophilic attack of ammonia on the carbonyl carbons of the glyoxal (B1671930), followed by dehydration.

In the second stage, this diimine intermediate undergoes condensation with an aldehyde, such as formaldehyde. wikipedia.org The exact mechanism of this final ring-closing step is not definitively established but is thought to involve the formation of a diamino intermediate that subsequently reacts with the dicarbonyl compound. doi.org

Alternative pathways have also been proposed, such as the reaction of α-dicarbonyl compounds with ammonia and an amide. ias.ac.in However, for the formation of 2-substituted imidazoles like the target compound, the condensation with an aldehyde is a more direct route. The reaction of glyoxal with aqueous ammonium salts has been studied to understand the formation of simple imidazoles, and these studies suggest that the initial condensation steps are crucial for the final product yield. researchgate.netnih.gov

Studies on Cyclization and Rearrangement Mechanismsresearchgate.netnih.gov

The cyclization to form the imidazole ring is the key bond-forming cascade in the synthesis of this compound. The process involves the intramolecular cyclization of an intermediate formed from the reaction of the 1,2-dicarbonyl compound, the aldehyde, and ammonia.

Computational studies on similar imidazole syntheses have explored the transition states of the intramolecular cyclization. nih.gov The presence of certain functional groups can influence the reaction mechanism, potentially through self-catalyzed hydrogen atom shifts. nih.gov

A significant challenge in the synthesis of imidazoles from glyoxal and its derivatives is the competition with side reactions, particularly the formation of acetals and oligomers. nih.gov The yield of the desired imidazole product can be inversely proportional to the initial concentration of the glyoxal precursor. researchgate.netnih.gov This is attributed to the kinetic competition between the imidazole-forming condensation pathway and these side reactions. nih.gov To favor the cyclization leading to the imidazole, it is often beneficial to maintain a low concentration of the glyoxal derivative throughout the reaction. nih.gov

Rearrangements are not commonly reported as a major pathway in the Debus-Radziszewski synthesis of 2-substituted imidazoles. The regiochemistry is primarily determined by the nature of the starting 1,2-dicarbonyl and the aldehyde. However, in the synthesis of more complex or highly substituted imidazoles, unexpected cyclization products can emerge depending on the reaction conditions. organic-chemistry.org

Role of Catalysis in Synthetic Transformationsias.ac.inku.edu

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of imidazole synthesis. Both homogeneous and heterogeneous catalysts have been employed in multicomponent reactions leading to imidazole derivatives.

Homogeneous Catalysis: Acid catalysts are frequently used to promote the condensation reactions involved in imidazole formation. Acetic acid can serve as both a solvent and a catalyst in these reactions. doi.org Other acids like trifluoroacetic acid (TFA) have also been utilized, particularly in microwave-assisted protocols. doi.org The role of the acid is to protonate the carbonyl groups, thereby increasing their electrophilicity and facilitating the nucleophilic attack by ammonia and subsequent intermediates.

Metal-based homogeneous catalysts, such as those based on iron (FeCl3) or copper (CuCl2·2H2O), have been reported for the synthesis of substituted imidazoles through oxidative coupling or cycloaddition reactions. doi.orgorganic-chemistry.org These catalysts can facilitate C-N bond formation and subsequent cyclization.

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of recovery and reusability. doi.org Solid acid catalysts, such as zeolites, silica (B1680970) gel, and polymeric resins, have been shown to be effective in promoting the synthesis of triaryl-imidazoles under solvent-free conditions. ias.ac.in These catalysts provide acidic sites on their surface that can activate the reactants in a similar manner to homogeneous acid catalysts. The use of a recyclable polymeric catalyst, for instance, has demonstrated high yields and shorter reaction times in the synthesis of 2,4,5-trisubstituted imidazoles. ias.ac.in

Table 1: Effect of Different Catalysts on Imidazole Synthesis

| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Role in Synthesis of this compound |

|---|---|---|---|

| Homogeneous Acid | Acetic Acid | Refluxing solvent | Acts as both solvent and catalyst, protonates carbonyls. doi.org |

| Homogeneous Acid | Trifluoroacetic Acid (TFA) | Microwave irradiation, solvent-free | Stronger acid, can accelerate reaction rates. doi.org |

| Homogeneous Metal | FeCl3/I2 | Aerobic oxidation | May promote oxidative coupling pathways. doi.org |

| Heterogeneous Acid | Polymeric Resin | Solvent-free, heating | Provides reusable acidic sites for condensation. ias.ac.in |

Solvent and Reagent Effects on Reaction Outcomesias.ac.inresearchgate.net

The choice of solvent and reagents can have a profound impact on the outcome of the synthesis of this compound, influencing reaction rates, yields, and the formation of byproducts.

Solvent Effects: The polarity of the solvent is a critical factor. For reactions involving the formation of charged intermediates or transition states, polar solvents can offer better stabilization, thereby increasing the reaction rate. ku.edu However, in the case of imidazole synthesis, the role of the solvent can be more complex.

Polar protic solvents, such as alcohols, can form hydrogen bonds with the nitrogen lone pairs of ammonia and imidazole intermediates. This can inhibit their nucleophilic attack and potentially slow down the reaction rate. ku.edu In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidinone (NMP) can accelerate the reaction by stabilizing charged intermediates without interfering with the nucleophilic character of the nitrogen species. doi.orgku.edu

In some cases, solvent-free conditions have been shown to be highly effective, particularly when using heterogeneous catalysts. ias.ac.in This approach offers environmental benefits by reducing solvent waste and can lead to shorter reaction times and simpler work-up procedures. ias.ac.in

Reagent Effects: The source of ammonia is a key reagent consideration. Ammonium acetate (B1210297) is commonly used as it provides both ammonia and acetic acid upon decomposition, the latter acting as a catalyst. ias.ac.in The concentration of the glyoxal precursor is also a critical parameter. As previously mentioned, high initial concentrations can favor the formation of acetals and oligomers over the desired imidazole product. researchgate.netnih.gov Therefore, slow addition of the (4-bromophenyl)glyoxal to the reaction mixture can be a strategy to improve the yield of this compound. nih.gov

The nature of the aldehyde component also influences the reaction. While formaldehyde is the simplest aldehyde for forming a 2-unsubstituted imidazole (which is then acylated), using other aldehydes in a one-pot synthesis would lead to 2,4,5-trisubstituted imidazoles. ias.ac.in

Table 2: Influence of Solvents and Reagents on Imidazole Synthesis

| Factor | Variation | General Effect on Reaction Outcome | Relevance to this compound Synthesis |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMSO) | Can increase reaction rate by stabilizing charged intermediates. ku.edu | Potentially favorable for accelerating the cyclization step. |

| Polar Protic (e.g., Ethanol) | May slow down the reaction due to hydrogen bonding with nucleophiles. ku.edu | Might be used for crystallization but could be suboptimal for the reaction itself. | |

| Non-polar (e.g., Toluene) | Generally slower reaction rates for polar reactions. | Less commonly used unless for azeotropic water removal. | |

| Solvent-free | Can lead to high yields and short reaction times, especially with heterogeneous catalysts. ias.ac.in | An environmentally friendly and potentially efficient option. | |

| Reagent | Ammonia Source | Ammonium acetate is a convenient source of both ammonia and a catalytic acid. ias.ac.in | A standard and effective choice for this synthesis. |

Computational Chemistry and Molecular Modeling in Compound Design

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic and steric properties of a molecule. These calculations provide a detailed picture of the electron distribution, which is fundamental to understanding a molecule's reactivity and its potential to interact with other molecules.

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. For imidazole-containing compounds, the HOMO is often localized on the imidazole (B134444) ring, indicating its electron-rich nature, while the LUMO may be distributed across other parts of the molecule, depending on the substituents.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the van der Waals surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For (4-Bromophenyl)(1H-imidazol-2-yl)methanone, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom on the imidazole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Steric properties, such as molecular shape and volume, are also readily determined from the optimized molecular geometry obtained through quantum chemical calculations. These properties are crucial for understanding how a molecule might fit into the binding site of a biological target. The presence of the bromophenyl group in this compound contributes significantly to its steric bulk, which will influence its binding orientation and affinity with a receptor.

Table 1: Representative Quantum Chemical Parameters for Imidazole Derivatives

| Parameter | Typical Value Range for Imidazole Derivatives | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative and based on calculations for various imidazole-containing compounds. The exact values for this compound would require specific DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of a small molecule ligand to the active site of a protein or other biological macromolecule.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can provide detailed information about the binding mode of this compound within a specific protein target. The process involves generating a multitude of possible binding poses of the ligand in the active site and then scoring these poses based on a scoring function that estimates the binding affinity. The scoring function typically considers factors such as intermolecular interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the ligand-target interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity. For instance, docking studies on similar imidazole-based compounds have shown binding energies ranging from -7 to -10 kcal/mol with various protein targets, suggesting strong interactions. researchgate.net

Identification of Key Interaction Sites within Enzyme Active Pockets or Receptor Domains

Beyond predicting the binding pose and affinity, molecular docking is instrumental in identifying the key amino acid residues within the active site that are crucial for ligand binding. By analyzing the docked complex, researchers can pinpoint specific interactions, such as:

Hydrogen Bonds: The imidazole ring of this compound contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms). The carbonyl oxygen also acts as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar amino acid residues like serine, threonine, tyrosine, aspartate, and glutamate (B1630785) in the active site.

Aromatic Interactions: The phenyl and imidazole rings can engage in π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The bromophenyl group can participate in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Halogen Bonds: The bromine atom on the phenyl ring can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Understanding these key interactions provides a roadmap for optimizing the ligand's structure to enhance its binding affinity and selectivity. For example, if a specific hydrogen bond is identified as critical, medicinal chemists can design analogs that strengthen this interaction.

In Silico Predictive Modeling for Biological Activity Profile

In silico predictive modeling encompasses a range of computational methods used to forecast the biological activity and pharmacokinetic properties of a compound before it is synthesized. These models are built on existing data and can significantly reduce the time and cost associated with drug discovery.

One of the most common approaches is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular descriptors (physicochemical properties) that influence activity, a QSAR model can predict the activity of new, untested compounds. For imidazole derivatives, QSAR studies have been successfully used to predict their activity as inhibitors of various enzymes. nih.govnih.govscientific.netresearchgate.net

Another important aspect of in silico modeling is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These properties are crucial for determining the drug-likeness of a compound. Various computational tools and web servers are available to predict these properties based on the molecule's structure.

Table 2: Predicted ADMET Properties for a Representative Imidazole-based Compound

| Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low potential for carcinogenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Note: This table presents hypothetical ADMET predictions for a compound with structural similarities to this compound. Actual predictions would require specific software and models.

Biological Activity and Molecular Mechanisms of Action

Antimicrobial Potential and Underlying Mechanistic Insights

Imidazole-based compounds are foundational to many antimicrobial therapies. Their mechanisms of action are diverse, often involving the disruption of essential cellular processes in bacteria, fungi, and viruses.

Derivatives of the imidazole (B134444) scaffold have demonstrated notable antibacterial properties. Research into various imidazole-containing molecular hybrids and conjugates has revealed activity against a spectrum of bacteria. For instance, certain 5-nitroimidazole/oxazolidinone hybrids have shown potent effects against Gram-positive bacteria like Bacillus cereus. nih.gov Similarly, other studies have reported that imidazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, including K. pneumoniae and E. coli, although their potency can be less than that of standard reference drugs like norfloxacin. nih.gov Some findings suggest that Gram-positive bacteria may be more susceptible to imidazole derivatives than Gram-negative bacteria. researchgate.net The antimicrobial activity of these compounds is often attributed to the presence of the imidazole ring, which can interact with various biological molecules, and is enhanced by other structural features. nih.gov The complexation of imidazole ligands with metal ions has been shown to improve antibacterial efficacy, a phenomenon linked to increased lipophilicity which facilitates passage across bacterial membranes. nih.gov

A series of novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones were synthesized and evaluated for their antibacterial activity, with some compounds, such as (2-(3-nitrophenyl) (2,4-dichlorophenyl) -1Himidazol-1-yl)methanone, exhibiting significant antibacterial effects. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Imidazole Derivatives

| Compound | Bacterial Strain | Activity (MIC/IC50) | Reference Compound | Activity (MIC/IC50) |

|---|---|---|---|---|

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | K. pneumoniae | 41 µM (MIC) | Norfloxacin | 780 nM (MIC) |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole | E. coli | 41 µM (MIC) | Norfloxacin | 410 nM (MIC) |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | E. coli | 360 nM (IC50) | Tetracycline | 200 nM (IC50) |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol | S. aureus | 1.4 µM (IC50) | Tetracycline | - |

Data sourced from multiple studies on imidazole derivatives. nih.gov

The imidazole scaffold is a cornerstone of many clinically used antifungal agents. researchgate.net Research has confirmed that various imidazole derivatives exert potent, broad-spectrum antifungal activity against a wide range of yeasts, dermatophytes, and systemic mycoses. nih.govnih.gov Studies on substituted isoxazolidine (B1194047) derivatives containing an imidazol-1-ylmethyl moiety showed very potent activity against Trichophyton sp., Microsporum sp., Epidermophyton floccosum, and Candida stellatoidea, with minimum inhibitory concentration (MIC) values ranging from 0.2 to 7.0 µg/mL, comparable to the standard drug ketoconazole. nih.gov Other synthesized imidazole derivatives have also shown good antifungal activity when compared to reference drugs. researchgate.netsemanticscholar.org

The mechanisms underlying this activity are multifaceted. For some related compounds, the antifungal effect is linked to the induction of oxidative damage within the fungal cell. One study on a thiazolyl hydrazine (B178648) compound demonstrated that its antifungal activity against Candida albicans was dependent on the elevation of intracellular oxidative stress, leading to apoptosis. nih.gov The addition of ROS scavengers significantly reduced the antifungal effects of the compound. nih.gov While specific enzyme inhibition or membrane disruption mechanisms for (4-Bromophenyl)(1H-imidazol-2-YL)methanone are not detailed in the available literature, the broader class of azole antifungals is known to act by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

Table 2: In Vitro Antifungal Activity of Selected Imidazole Derivatives

| Compound Class | Fungal Strain | Activity Range (MIC in µg/mL) | Reference Compound | Activity Range (MIC in µg/mL) |

|---|---|---|---|---|

| bis(4-chlorophenyl) isoxazolidine analogues | Various yeasts and dermatophytes | 0.2 - 7.0 | Ketoconazole | 0.2 - 20.0 |

| bis(4-chlorophenyl) isoxazolidine analogues | Aspergillus fumigatus | Moderate to potent | Ketoconazole | - |

| bis(4-chlorophenyl) isoxazolidine analogues | Candida albicans | Moderate to potent | Ketoconazole | - |

Data based on studies of novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives. nih.gov

While imidazole derivatives have been investigated for a wide range of biological activities, specific information regarding the antiviral potential of this compound, including its ability to inhibit viral replication or entry, is not extensively documented in the reviewed scientific literature.

Anticancer and Antiproliferative Mechanisms

The development of novel anticancer agents is a critical area of research, and imidazole-based structures have emerged as a promising class of compounds. Structural analogues of this compound have demonstrated significant antiproliferative activity through mechanisms that interfere with cell division and promote programmed cell death.

A key target for many successful anticancer drugs is the microtubule cytoskeleton, which is composed of tubulin protein polymers. researchgate.net Microtubules are essential for the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. researchgate.net Compounds that disrupt microtubule dynamics can block mitosis, leading to cell death. researchgate.net

A series of compounds structurally related to this compound, known as 4-aryl-2-benzoyl-imidazoles (RABIs), have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds act by binding to the colchicine (B1669291) binding site on tubulin, preventing its assembly into functional microtubules. nih.govnih.gov This disruption of microtubule formation leads to a potent antimitotic effect. nih.gov Research has shown that these compounds exhibit excellent antiproliferative properties against various cancer cell lines, with IC50 values in the low nanomolar range. nih.gov The antimitotic activity of these imidazole derivatives makes them promising candidates for cancer therapy, particularly for tumors that have developed resistance to other tubulin-targeting agents like taxanes. nih.govnih.gov

Table 3: Antiproliferative Activity of a Representative RABI Compound

| Compound | Mechanism | Activity | Cell Lines |

|---|---|---|---|

| Compound 12a (RABI analog) | Tubulin Polymerization Inhibition | 14 nM (Average IC50) | 8 cancer cell lines, including multidrug-resistant lines |

Data from a study on 4-aryl-2-benzoyl-imidazoles. nih.gov

By disrupting microtubule function, antimitotic agents like the RABI compounds cause cells to halt their progression through the cell cycle, typically at the G2/M phase. nih.govmdpi.commdpi.com This cell cycle arrest is a direct consequence of the mitotic spindle being unable to form correctly. researchgate.net Prolonged blockage at this stage of the cell cycle triggers the cell's internal suicide program, known as apoptosis. researchgate.netnih.gov

The induction of apoptosis is a central mechanism for the anticancer activity of many imidazole derivatives. mdpi.comnih.govmdpi.com Studies have shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govmdpi.com This involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Treatment with these compounds can lead to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. nih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.govmdpi.com The ability of benzimidazole (B57391) and related imidazole derivatives to effectively induce cell cycle arrest and apoptosis in various cancer cell lines underscores their potential as lead molecules in the development of new anticancer therapies. mdpi.comnih.gov

Table 4: Mechanistic Effects of Imidazole Derivatives on Cancer Cells

| Compound Class | Effect | Molecular Events | Cancer Cell Type |

|---|---|---|---|

| RABI Analogs | Cell Cycle Arrest | Blockage at G2/M phase | Various |

| Phenyl Imidazole Derivatives | Apoptosis Induction | Decreased Bcl-2, Increased Bax, Caspase-3 activation | HeLa Cells |

| Benzimidazole Derivatives | Apoptosis Induction | PARP cleavage, Caspase 3/7 activation | Leukemia and Breast Cancer Cells |

Data compiled from studies on various imidazole and benzimidazole derivatives. nih.govnih.govmdpi.comnih.gov

Mechanisms of Overcoming Multidrug Resistance Phenotypes

No research findings were identified that describe the mechanisms by which this compound might overcome multidrug resistance phenotypes in cancer cells or other contexts.

Anti-inflammatory Properties and Modulation of Inflammatory Mediators

There is no available data from studies investigating the anti-inflammatory properties of this compound or its potential to modulate inflammatory mediators.

Enzyme Inhibition and Receptor Antagonism/Agonism Studies

Inhibition of DNA Topoisomerases

No studies were found that evaluated the inhibitory activity of this compound against DNA topoisomerases.

Endothelin Receptor Antagonism

There is no available research on the potential of this compound to act as an antagonist for endothelin receptors.

Bacterial Enzyme Inhibition (e.g., MurB, MurA, Dihydrofolate Reductase)

No data was found concerning the inhibitory effects of this compound on bacterial enzymes such as MurB, MurA, or dihydrofolate reductase.

Leishmanicidal Activity and Target Elucidation

Imidazole-based compounds are a well-established class of agents with a broad spectrum of antiparasitic activities, including activity against Leishmania species, the causative agents of leishmaniasis. researchgate.netnih.gov While this compound has not been specifically reported in dedicated leishmanicidal studies, its structural framework, featuring an aryl-imidazole core, is common among compounds that have demonstrated notable efficacy.

Research into related imidazole and pyrazole-based benzo[g]phthalazine (B3188949) derivatives has shown significant in vitro activity against both Leishmania infantum and Leishmania braziliensis. nih.gov These studies found that the compounds were potent against promastigote and amastigote forms of the parasite and exhibited a strong inhibitory effect on the parasite's iron superoxide (B77818) dismutase (Fe-SOD), an enzyme crucial for its antioxidant defense. nih.gov The selectivity for the parasite enzyme over human CuZn-SOD suggests a promising therapeutic window. nih.gov

Furthermore, the identification of novel leishmanicidal molecules has focused on specific parasite targets, such as the Leishmania eukaryotic translation initiation factor 4A (eIF4A). nih.gov Compounds that can inhibit such essential proteins disrupt parasite survival. The aryl methanone (B1245722) structure present in this compound is a scaffold that could potentially interact with the binding sites of such crucial Leishmania enzymes. Given the established antiprotozoal activity of this chemical class, this compound represents a promising candidate for future screening and target validation studies in the search for new leishmaniasis treatments.

| Compound Class | Leishmania Species | IC₅₀ Value (µM) | Target/Mechanism |

|---|---|---|---|

| Imidazole-based benzo[g]phthalazines | L. infantum, L. braziliensis | Active in vitro | Inhibition of Iron Superoxide Dismutase (Fe-SOD) nih.gov |

| Sterol Derivatives | L. donovani | 1.94 | Interference with ergosterol biosynthesis nih.gov |

| 2-Arylidene indan-1,3-diones | L. amazonensis | 16.6 | Not specified nih.gov |

| Cholesterol Derivatives | L. mexicana | Synergistic effect noted | Not specified researchgate.net |

Structure-Activity Relationship (SAR) Studies to Optimize Biological Efficacy

Impact of the Bromophenyl Substituent on Bioactivity

The substitution of a halogen atom onto a phenyl ring is a common and effective strategy in medicinal chemistry to modulate a compound's biological activity. The bromine atom in the 4-position of the phenyl ring of this compound significantly influences its physicochemical properties. Halogenation, particularly with chlorine or bromine, is known to enhance the antifungal potency of various azole compounds. researchgate.net

The bromine atom impacts bioactivity through several mechanisms:

Lipophilicity : Bromine is highly lipophilic, which can enhance the molecule's ability to cross biological membranes and reach its intracellular target. However, an excessive increase in lipophilicity can sometimes be detrimental due to lower water solubility. researchgate.net

Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the phenyl ring and the adjacent methanone linker. This modification can influence how the molecule binds to its biological target, affecting the strength of interactions such as π-π stacking or hydrogen bonds. Studies on related imidazole derivatives have shown that electron-withdrawing halo substituents can either weaken or strengthen biological activity depending on the specific molecular context and target. nih.gov

Steric Factors : The size of the bromine atom can provide a better fit in a specific binding pocket of a target enzyme or receptor, leading to increased potency.

In studies of 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, the introduction of halo substituents was found to enhance antifungal effects, demonstrating the positive impact of this modification. researchgate.net Therefore, the 4-bromophenyl moiety is anticipated to be a critical determinant of the pharmacological profile of the title compound.

Role of the Imidazole Nitrogen Atoms in Target Binding

The imidazole ring is a versatile pharmacophore largely due to the distinct properties of its two nitrogen atoms, which play a crucial role in molecular recognition and binding to biological targets. researchgate.net This heterocycle is a key component of the amino acid histidine, which is frequently found in the active sites of enzymes and proteins, where it participates in catalysis and substrate binding. researchgate.net

The two nitrogen atoms in the 1H-imidazole ring of this compound have different electronic and hydrogen-bonding characteristics:

The Pyrrole-type Nitrogen (N-1) : This nitrogen atom bears a hydrogen atom (in the 1H-tautomer) and can act as a hydrogen bond donor . This interaction is critical for anchoring the molecule to a target protein through interactions with hydrogen bond acceptor residues like aspartate, glutamate (B1630785), or the carbonyl backbone. researchgate.netacs.org

The Pyridine-type Nitrogen (N-3) : This sp²-hybridized nitrogen has a lone pair of electrons in the plane of the ring and functions as a potent hydrogen bond acceptor . researchgate.netresearchgate.net It can also act as a coordination site for metal ions, a property crucial for the inhibition of metalloenzymes where it can bind to catalytic metal cofactors like zinc, iron, or copper. ias.ac.in

The ability of the imidazole moiety to simultaneously act as both a hydrogen bond donor and acceptor allows for specific and strong interactions with biological targets, contributing significantly to binding affinity and selectivity. researchgate.net The orientation and accessibility of these nitrogen atoms are key determinants of a compound's inhibitory potency. researchgate.net

Influence of the Methanone Linker on Pharmacological Profile

The methanone (or ketone) group serves as a critical linker connecting the bromophenyl and imidazole rings. This linker is not merely a spacer but an active contributor to the molecule's pharmacological properties. The characteristics of the methanone linker include:

Structural Rigidity and Planarity : The carbonyl group (C=O) is sp²-hybridized and planar. This imparts a degree of rigidity to the molecule, restricting the rotational freedom between the two aromatic rings. This conformational constraint is vital for presenting the phenyl and imidazole moieties in a specific spatial orientation required for optimal binding to a receptor or enzyme active site.

Hydrogen Bond Acceptor : The carbonyl oxygen possesses lone pairs of electrons and is a strong hydrogen bond acceptor. This feature allows the linker to form hydrogen bonds with donor groups (such as -NH or -OH) on the biological target, adding another point of interaction that can increase binding affinity.

Electronic Properties : The carbonyl group is electron-withdrawing, which can influence the electronic character of the adjacent imidazole ring. This modulation affects the pKa of the imidazole nitrogens and their propensity to engage in hydrogen bonding or metal coordination.

The use of a methanone linker is a validated strategy in drug design. For instance, series of bis(1H-indol-2-yl)methanones and other aryl-methanone derivatives have been successfully developed as potent and selective tyrosine kinase inhibitors, demonstrating the utility of this linker in creating pharmacologically active molecules. nih.gov

Exploration of Imidazole-Based Supramolecular Complexes in Biological Contexts

Design of Imidazole-Containing Bio-Sensors and Probes

The unique coordination chemistry of the imidazole ring makes it an excellent functional unit for the design of chemosensors and biological probes. seejph.comseejph.com Imidazole derivatives are widely used to create optical sensors that can selectively detect specific ions and molecules through changes in their colorimetric or fluorescent properties. mdpi.comunigoa.ac.in The fundamental principle involves the coordination of the target analyte, often a metal ion, by the imidazole nitrogen atoms. ias.ac.in

This binding event alters the electronic structure of the molecule, leading to a measurable change in its photophysical properties, such as:

Fluorescence Quenching : The binding of a metal ion can quench the fluorescence of the probe.

Fluorescence Enhancement : In other systems, binding can restrict intramolecular rotation or block photoinduced electron transfer (PET), leading to an enhancement of fluorescence.

The this compound scaffold is well-suited for such applications. The imidazole moiety serves as the ion recognition and binding site, while the extended conjugated system including the bromophenyl ring acts as the signaling unit (fluorophore). The design of such probes often involves a donor-acceptor structure to facilitate intramolecular charge transfer (ICT), a process highly sensitive to the local environment and ion binding. rsc.org

| Imidazole Scaffold | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Fused Isoindole-Imidazole | Zn²⁺ | Turn-on Fluorescence nih.gov | 0.073 µM nih.gov |

| 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Cu²⁺ | Fluorescence Quenching ("Switch-off") ias.ac.in | Not specified ias.ac.in |

| 1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | Turn-off Fluorescence rsc.org | 5.3 nM rsc.org |

| Bipyridyl imidazole derivative | H₂S (via Cu²⁺ displacement) | Fluorescence Recovery nih.gov | Not specified nih.gov |

Future Directions and Emerging Research Avenues

Innovative Synthetic Methodologies for Novel Scaffolds

Future synthetic research will likely focus on developing more efficient, sustainable, and versatile methods to create libraries of analogs based on the (4-Bromophenyl)(1H-imidazol-2-YL)methanone core. While traditional methods for creating 2-substituted imidazoles and benzimidazoles exist, emerging strategies aim to improve yield, reduce environmental impact, and facilitate rapid diversification. eresearchco.com

Key areas for innovation include:

Catalyst Development: The exploration of novel catalysts, such as silica-supported systems or advanced transition metal complexes, could lead to milder reaction conditions and higher yields in the synthesis of 2-aroylimidazoles.

Green Chemistry Approaches: Implementing sustainable practices, such as using water as a solvent or employing solvent-free conditions, is a growing trend. These methods reduce hazardous waste and can sometimes enhance reaction rates and simplify purification.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters like temperature and time, which can improve consistency, safety, and scalability for producing novel imidazole-based scaffolds.

Combinatorial Chemistry: Future efforts will likely involve high-throughput synthesis techniques to generate large, diverse libraries of this compound derivatives. By systematically modifying the phenyl and imidazole (B134444) rings with different functional groups, researchers can rapidly explore the structure-activity relationship (SAR) landscape. For instance, reacting the core imidazole scaffold with various acyl and sulfonyl chlorides can lead to the formation of new, complex heterocyclic systems with potentially unique biological activities. mdpi.com

| Methodology | Typical Conditions | Advantages | Future Research Focus |

|---|---|---|---|

| Classical Condensation | High temperature, strong acids | Well-established | Improving yields and reducing harsh conditions |

| Catalytic Synthesis | Transition metals, solid acids | Higher efficiency, milder conditions | Developing recyclable and more active catalysts |

| Green Synthesis | Aqueous media, solvent-free | Environmentally friendly, enhanced safety | Broadening substrate scope |

| Flow Chemistry | Microreactors, precise control | Scalability, safety, reproducibility | Integration with automated purification |

Advanced Computational Approaches for Rational Compound Design

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular interactions and properties, thereby guiding synthetic efforts. For a scaffold like this compound, in silico methods can rationalize the design of new analogs with enhanced potency and specificity.

Emerging computational avenues include:

Pharmacophore Modeling and Virtual Screening: By identifying the key chemical features required for biological activity, pharmacophore models can be developed to screen large virtual libraries for new derivatives with a high probability of being active. This approach has been successfully used for other imidazole-based compounds to identify potential inhibitors for targets like E. coli DNA Gyrase B. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and activity atlas models can establish a mathematical relationship between the chemical structure of imidazole derivatives and their biological activity. nih.gov These models help pinpoint which molecular regions are critical for activity and can be modified to improve performance.

Molecular Docking and Dynamics Simulations: These techniques are used to predict how a molecule binds to a specific protein target. For instance, molecular modeling has been used to elucidate the binding mode of phenyl imidazole analogs to the Smoothened (Smo) receptor, providing a roadmap for further structural modifications. nih.gov Applying these simulations to this compound could reveal its potential interactions with various biological targets and predict the stability of the resulting complex.

| Computational Method | Application | Potential Outcome for the Target Compound |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity to a target protein. | Identification of high-affinity biological targets. |

| 3D-QSAR | Correlates 3D molecular properties with biological activity. | Guidance for rational structural modifications to enhance potency. |

| Molecular Dynamics | Simulates the movement and interaction of the molecule with its target over time. | Assessment of binding stability and conformational changes. |

| Pharmacophore Modeling | Identifies essential features for biological activity. | Enables virtual screening of large compound libraries for new hits. |

Discovery of New Biological Targets and Mechanisms of Action

The imidazole scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov A key future direction for this compound is the systematic exploration of its biological targets and mechanisms of action.

Potential research avenues include:

Target Identification: High-throughput screening and chemoproteomics can be employed to identify the specific enzymes, receptors, or proteins that interact with the compound. The electron-rich imidazole core is adept at binding to various biological macromolecules, suggesting a broad potential for activity. nih.gov

Mechanism Elucidation: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates its function. For example, related imidazole derivatives have been found to act through mechanisms like the inhibition of kinases (e.g., Aurora kinase), topoisomerases, or signaling pathways crucial for cell survival and proliferation. nih.gov Phenyl imidazole analogs have been identified as potent inhibitors of the Hedgehog signaling pathway, a promising target in cancer therapy. nih.gov

Exploration of New Therapeutic Areas: Based on identified targets, the therapeutic potential of this compound analogs could be explored in new disease areas. For example, different imidazole-based compounds have shown promise as antiprotozoal agents by targeting parasitic enzymes like T. cruzi CYP51. irbm.com

Design of Multi-Targeted Therapeutics

The complexity of diseases like cancer often necessitates hitting multiple biological targets simultaneously to achieve a therapeutic effect and overcome drug resistance. The structural versatility of the imidazole scaffold makes it an excellent starting point for the design of multi-target agents. researchgate.net

Future research in this area could involve:

Pharmacophore Hybridization: This strategy involves designing single molecules that incorporate the key structural features required to interact with two or more distinct biological targets. By modifying the this compound core, functional groups known to interact with other targets (e.g., a kinase hinge-binding motif) could be appended.

Systems Biology Approaches: By analyzing the complex networks of protein interactions involved in a disease, researchers can identify key nodes that, if targeted simultaneously, could lead to a synergistic therapeutic outcome. Computational tools can then be used to design imidazole-based molecules capable of modulating these selected nodes.

Broad-Spectrum Agents: In infectious diseases, the ability to target multiple pathways in a pathogen or even target multiple types of pathogens could be highly beneficial. The inherent bioactivity of imidazoles against bacteria, fungi, and protozoa makes this scaffold a candidate for developing broad-spectrum anti-infective agents. nih.gov

By pursuing these emerging research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation medicines.

Q & A

Q. What are the common synthetic routes for preparing (4-Bromophenyl)(1H-imidazol-2-yl)methanone?

The compound is typically synthesized via cascade reactions starting from substituted benzophenones and imidazole precursors. For example, a multi-step process involving condensation of 4-bromobenzaldehyde derivatives with amidine intermediates under reflux conditions, followed by cyclization. Flash chromatography (using dichloromethane:methanol gradients) is employed for purification, achieving >95% HPLC purity . Key intermediates are monitored via TLC, and regioselectivity in imidazole ring formation (4- vs. 5-substituted isomers) is controlled by reaction temperature and solvent polarity .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Structural validation relies on a combination of ¹H/¹³C NMR , HRMS , and HPLC . For instance:

- ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 13.90 (imidazole NH) and 8.52–7.62 (aromatic protons), with split signals indicating tautomeric forms .

- HRMS (ESI-Orbitrap) confirms the molecular ion [M+H]⁺ at m/z 404.92279 (calculated 404.92326) .

- HPLC with UV detection (λmax = 265 nm) ensures >97% purity using acetonitrile/water gradients .

Advanced Research Questions

Q. What challenges arise in determining the tautomeric forms of this compound using NMR spectroscopy?

The compound exhibits tautomerism between 4- and 5-substituted imidazole isomers, leading to split NMR signals. For example, ¹H NMR in DMSO-d₆ shows two distinct NH peaks (δ 13.90 and 13.74) and split aromatic resonances due to dynamic equilibrium . To resolve this:

Q. How can computational chemistry aid in understanding the electronic properties and reactivity of this compound?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

- Electrostatic potential maps : Highlight electrophilic sites at the imidazole C2 and bromophenyl para-positions.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against nucleophilic attack.

- Tautomer energy differences : ΔG < 1 kcal/mol explains the coexistence of isomers in solution .

Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?

- Catalyst selection : Switching from Pd/C to Raney Ni avoids dehalogenation of the bromophenyl group, reducing byproducts like de-brominated analogs .

- Solvent control : Ethanol/water mixtures improve cyclization efficiency compared to pure ethanol.

- Temperature modulation : Maintaining 45°C during imidazole ring closure prevents side reactions (e.g., over-oxidation) .

Q. How is the antiproliferative activity of this compound evaluated in cancer research?

- Tubulin polymerization assays : Monitor inhibition via turbidity measurements at 340 nm, comparing IC₅₀ values with colchicine (positive control) .

- Cell viability assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7), with dose-response curves analyzed via nonlinear regression .

- Docking studies : AutoDock/Vina predicts binding modes at the colchicine site of β-tubulin, validated by mutagenesis .

Q. What crystallographic methods are used to resolve its solid-state structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.